
BRD7389
Übersicht
Beschreibung
BRD 7389 ist eine chemische Verbindung, die für ihre inhibitorische Wirkung auf Mitglieder der ribosomalen S6-Kinase (RSK)-Familie bekannt ist. Es wurde ursprünglich durch Screening von kleinen Molekülen auf ihre Fähigkeit identifiziert, die Insulinproteinproduktion in murinen Pankreas-Alpha-Zell-Linien nachzuweisen . Die Verbindung hat in verschiedenen biologischen und medizinischen Forschungsanwendungen ein großes Potenzial gezeigt.
Wirkmechanismus
Target of Action
BRD7389 is a specific inhibitor of the RSK family kinase , with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM for RSK1, RSK2, and RSK3 , respectively . The RSK family kinase plays a crucial role in promoting cell growth and survival .
Mode of Action
This compound functions by inhibiting multiple RSK family members simultaneously . This inhibition results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .
Biochemical Pathways
The RSK family kinase is known to phosphorylate a large number of cellular substrates . The inhibition of this kinase by this compound affects these phosphorylation processes, which in turn impacts various biochemical pathways. For instance, it has been suggested that the RSK2-RPS6 axis promotes axonal regeneration in the peripheral and central nervous systems .
Pharmacokinetics
It is soluble in dmso at 35 mg/ml , which suggests it could be administered in a solution for in vivo studies.
Result of Action
This compound treatment results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers . It also increases β-cell–specific gene expression in primary human islet cells . Moreover, it has been found to inhibit cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, the effectiveness of this compound in inducing insulin expression in pancreatic α-cells can be affected by the presence of other molecules in the cellular environment . .
Biochemische Analyse
Biochemical Properties
BRD7389 interacts with several enzymes and proteins, most notably the RSK family of kinases . It has been shown to inhibit RSK1, RSK2, and RSK3 with IC50s of 1.5 μM, 2.4 μM, and 1.2 μM, respectively . This inhibition is likely related to its ability to induce a β-cell-like state .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In pancreatic α-cells, it induces insulin expression and promotes transdifferentiation to a β-cell-like state . It also increases the endocrine cell content and function of donor human pancreatic islets in culture .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the RSK family of kinases. It inhibits these kinases, which in turn leads to changes in gene expression and cellular function . This inhibition is likely related to its ability to induce a β-cell-like state .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to cause α-cells to adopt several morphological and gene expression features of a β-cell state
Metabolic Pathways
This compound is involved in the RSK kinase pathway, where it acts as an inhibitor
Vorbereitungsmethoden
BRD 7389 wird typischerweise als lyophilisiertes Pulver geliefert. Für die Verwendung im Labor kann es in Dimethylsulfoxid (DMSO) rekonstituiert werden, um eine 15 Millimolar-Stammlösung zu erhalten, indem 5 Milligramm des Pulvers in 0,91 Milliliter DMSO gelöst werden . Die Verbindung ist in DMSO in einer Konzentration von 35 Milligramm pro Milliliter löslich
Analyse Chemischer Reaktionen
BRD 7389 unterliegt verschiedenen Arten chemischer Reaktionen, die hauptsächlich seine inhibitorische Wirkung auf Proteinkinasen betreffen. Es wurde gezeigt, dass es die RSK-Aktivität hemmt und die Zellproliferation in Kolonkrebszellen blockiert, die durch Aktivierung des muskarinischen Acetylcholinrezeptors stimuliert werden . Die Verbindung ist am aktivsten gegen RSK1, RSK2 und RSK3, mit Hemmkonzentrations-(IC50)-Werten von 1,5 Mikromolar, 2,4 Mikromolar bzw. 1,2 Mikromolar . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO als Lösungsmittel und verschiedene Konzentrationen von BRD 7389, abhängig von der gewünschten Wirkung.
Wissenschaftliche Forschungsanwendungen
BRD 7389 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. Es wurde verwendet, um die Insulinproduktion in Pankreas-Alpha-Zellen zu untersuchen, wo es eine dosisabhängige Erhöhung der Ins2-Boten-RNA und mehrerer Beta-Zell-Marker induziert . Die Verbindung wurde auch auf ihr Potenzial zur Behandlung von medikamentenresistentem Melanom untersucht, da sie die Proteinsynthese und Zellproliferation in mehreren dual-resistenten von Patienten abgeleiteten Melanomzellen hemmt . Zusätzlich wurde BRD 7389 in der Forschung an Kolonkrebs verwendet, wo es die Zellproliferation blockiert, die durch Aktivierung des muskarinischen Acetylcholinrezeptors stimuliert wird .
Wirkmechanismus
Der Wirkmechanismus von BRD 7389 beinhaltet seine Hemmung der RSK-Familie von Proteinkinasen. Durch Hemmung der RSK-Aktivität blockiert BRD 7389 die Zellproliferation und induziert die Insulinexpression in Pankreas-Alpha-Zellen . Die molekularen Zielstrukturen von BRD 7389 umfassen RSK1, RSK2 und RSK3, die an verschiedenen zellulären Signalwegen beteiligt sind, die mit Zellwachstum und -proliferation zusammenhängen .
Wissenschaftliche Forschungsanwendungen
Applications in Insulin Expression
BRD7389 has been shown to significantly enhance insulin expression in pancreatic alpha cells. In a study involving high-content screening of small molecules, this compound was identified as a potent inducer of insulin production, leading to a dose-dependent increase in Ins2 mRNA levels . Notably, treatment with this compound resulted in:
- A 50-fold increase in insulin gene expression after five days at optimal concentrations.
- Upregulation of key transcription factors such as Pdx1, which is essential for pancreatic development and function.
- Morphological changes in alpha cells that resemble beta cells, indicating a shift towards a beta-cell-like state .
Table 1: Effects of this compound on Insulin Expression
Treatment Duration | Concentration (μM) | Insulin Expression Change |
---|---|---|
3 days | 0.85 | Significant increase |
5 days | 0.85 | 50-fold increase |
5 days | >3.4 | Reduced RSK activity |
Effects on Human Pancreatic Islets
In experiments using human donor-derived pancreatic islets, this compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) under both high and low glucose conditions. The compound also increased the expression of other endocrine hormones and transcription factors critical for islet function . However, responses varied among donors, particularly influenced by body mass index (BMI), suggesting that individual metabolic profiles may affect the efficacy of this compound.
Applications in Cancer Research
Beyond its role in insulin expression, this compound has shown promise in cancer research. It has been reported to inhibit cell proliferation in various cancer cell lines, including colon cancer cells stimulated by muscarinic acetylcholine receptors . Additionally, this compound was found to induce metaphase arrest and apoptosis in HL60 leukemia cells . These findings suggest that this compound may serve as a potential therapeutic agent against drug-resistant melanoma and other malignancies.
Table 2: Summary of this compound's Anticancer Effects
Cell Line | Effect Observed | Mechanism |
---|---|---|
Colon Cancer | Inhibition of proliferation | RSK inhibition |
HL60 Cells | Induction of apoptosis | Cell cycle arrest |
Melanoma | Reduced cell viability | Inhibition of protein synthesis |
Vergleich Mit ähnlichen Verbindungen
BRD 7389 ist einzigartig in seiner spezifischen Hemmung der RSK-Familie von Proteinkinasen. Ähnliche Verbindungen umfassen BI-D1870, einen weiteren RSK-Inhibitor, von dem gezeigt wurde, dass er die Proteinsynthese und Zellproliferation in Melanomzellen hemmt . BRD 7389 zeichnet sich durch seine Fähigkeit aus, die Insulinexpression in Pankreas-Alpha-Zellen zu induzieren, was es zu einem wertvollen Werkzeug für die Forschung in Diabetes und verwandten Bereichen macht .
Biologische Aktivität
BRD7389 is a small-molecule compound recognized primarily for its role as an inhibitor of the ribosomal S6 kinase (RSK) family. Its biological activity has been extensively studied, particularly in the context of pancreatic α-cell transdifferentiation and cancer cell proliferation. This article compiles data from various studies to elucidate the mechanisms and effects of this compound.
This compound functions by inhibiting several kinases within the RSK family, which are critical for various cellular processes, including growth and proliferation. The compound exhibits IC50 values of approximately 1.2 µM for RSK3, 1.5 µM for RSK1, and 2.4 µM for RSK2, indicating its potency against these targets .
Key Findings:
- Kinase Inhibition : this compound inhibits RSK activity and affects downstream signaling pathways involved in cell growth and survival .
- Cellular Effects : The compound induces morphological changes in α-cells, prompting them to adopt characteristics similar to β-cells, including increased insulin expression .
Biological Activity in Pancreatic Cells
Research has demonstrated that this compound can induce insulin expression in pancreatic α-cells. A significant study reported that treatment with this compound resulted in a dose-dependent upregulation of Ins2 mRNA, peaking at approximately 0.85 µM after five days of treatment, leading to a 50-fold increase in insulin gene expression compared to control .
Table 1: Effects of this compound on Gene Expression in α-Cells
Treatment Duration | Concentration (µM) | Insulin Gene Expression (fold increase) | Pdx1 Expression (fold increase) |
---|---|---|---|
3 days | 0.85 | 15 | Not reported |
5 days | 0.85 | 50 | Significant increase |
21 days | 0.85 | No further increase | Not applicable |
Impact on Cancer Cell Lines
This compound has also been investigated for its potential therapeutic effects in cancer, particularly in melanoma and colon cancer cells. In these studies, this compound was shown to inhibit cell proliferation and protein synthesis in drug-resistant melanoma cell lines when combined with other treatments .
Key Findings:
- Colon Cancer : In colon cancer cells stimulated by muscarinic acetylcholine receptors, this compound inhibited RSK activity, thereby blocking cell proliferation .
- Melanoma : The compound demonstrated efficacy as a single agent against dual-resistant melanoma lines, suggesting its potential as a treatment strategy for resistant tumors .
Case Studies
- Pancreatic Islet Cultures : Treatment with this compound led to an increase in the endocrine cell content and function within cultured human pancreatic islets, indicating its potential utility in diabetes research and therapy .
- Melanoma Resistance : A study evaluated the use of this compound alongside BRAF and MEK inhibitors in patient-derived melanoma cell lines resistant to these therapies. The results showed that this compound effectively reduced colony formation and inhibited growth across various resistant lines .
Eigenschaften
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376382-11-5 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.